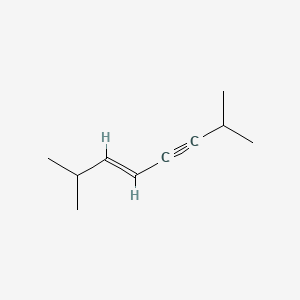
3-Octen-5-yne, 2,7-dimethyl-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Octen-5-yne, 2,7-dimethyl-, (E)- is an organic compound with the molecular formula C10H16This compound is characterized by its unique structure, which includes a conjugated system of double and triple bonds, making it an interesting subject for chemical research and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Octen-5-yne, 2,7-dimethyl-, (E)- typically involves the use of alkyne and alkene precursors. One common method is the coupling of 2,7-dimethyl-1,6-heptadiene with acetylene under specific reaction conditions. The reaction is usually catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the enyne structure .
Industrial Production Methods
Industrial production of 3-Octen-5-yne, 2,7-dimethyl-, (E)- may involve large-scale catalytic processes. These processes often use similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Octen-5-yne, 2,7-dimethyl-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents used.
Substitution: The compound can participate in substitution reactions where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) are often used.
Major Products Formed
Oxidation: Epoxides, ketones, and aldehydes.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-Octen-5-yne, 2,7-dimethyl-, (E)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying enyne reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Octen-5-yne, 2,7-dimethyl-, (E)- involves its interaction with molecular targets through its conjugated double and triple bonds. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical species. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
3-Octen-5-yne, 2,7-dimethyl-, (Z)-: The cis isomer of the compound, which has different spatial arrangement and reactivity.
2,7-Dimethyl-3-octen-5-yne: Another isomer with variations in the position of double and triple bonds.
Uniqueness
3-Octen-5-yne, 2,7-dimethyl-, (E)- is unique due to its specific (E)-configuration, which influences its chemical reactivity and physical properties. This configuration can lead to distinct interactions in chemical and biological systems, making it valuable for specific applications .
Properties
CAS No. |
55956-33-7 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(E)-2,7-dimethyloct-3-en-5-yne |
InChI |
InChI=1S/C10H16/c1-9(2)7-5-6-8-10(3)4/h5,7,9-10H,1-4H3/b7-5+ |
InChI Key |
FGLNIYXXYPEICN-FNORWQNLSA-N |
Isomeric SMILES |
CC(C)/C=C/C#CC(C)C |
Canonical SMILES |
CC(C)C=CC#CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14642016.png)
![N,N'-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea](/img/structure/B14642020.png)
![2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14642025.png)
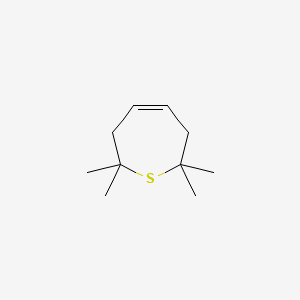
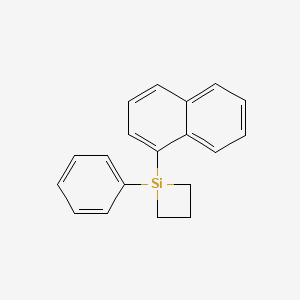
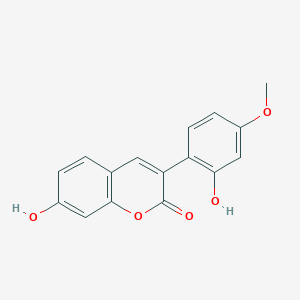
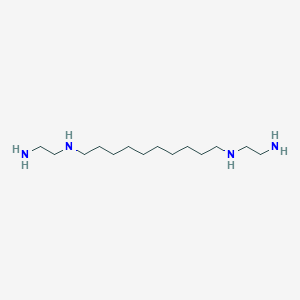
![N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14642058.png)


![Methyl bicyclo[3.3.1]non-2-ene-2-carboxylate](/img/structure/B14642073.png)

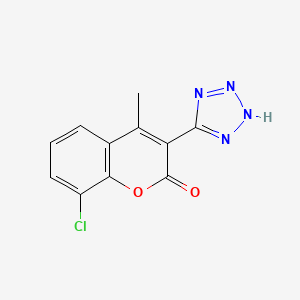
![Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]-](/img/structure/B14642089.png)
